molecular formula C24H20N6 B14705665 4,4'-{[1,1'-Biphenyl]-4,4'-diylbis[(E)diazene-2,1-diyl]}dianiline CAS No. 21436-01-1

4,4'-{[1,1'-Biphenyl]-4,4'-diylbis[(E)diazene-2,1-diyl]}dianiline

Cat. No.: B14705665
CAS No.: 21436-01-1
M. Wt: 392.5 g/mol
InChI Key: XHMYPPBOMZPAFM-UHFFFAOYSA-N
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Description

4,4’-{[1,1’-Biphenyl]-4,4’-diylbis[(E)diazene-2,1-diyl]}dianiline is an organic compound characterized by its biphenyl structure with diazene and aniline functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-{[1,1’-Biphenyl]-4,4’-diylbis[(E)diazene-2,1-diyl]}dianiline typically involves a diazotization reaction. This process includes the reaction of biphenyl derivatives with nitrous acid under controlled conditions to form the diazene linkage . The reaction conditions often require a low temperature and an acidic environment to ensure the stability of the diazene group.

Industrial Production Methods

Industrial production of this compound may involve large-scale diazotization reactions using automated reactors to maintain precise control over temperature and pH. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4,4’-{[1,1’-Biphenyl]-4,4’-diylbis[(E)diazene-2,1-diyl]}dianiline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding azo compounds.

    Reduction: Reduction reactions can convert the diazene groups into amine groups.

    Substitution: Electrophilic substitution reactions can occur at the aniline groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and sulfonyl chlorides are used under acidic or basic conditions.

Major Products

The major products formed from these reactions include azo compounds, amines, and substituted biphenyl derivatives.

Scientific Research Applications

4,4’-{[1,1’-Biphenyl]-4,4’-diylbis[(E)diazene-2,1-diyl]}dianiline has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of various organic compounds and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,4’-{[1,1’-Biphenyl]-4,4’-diylbis[(E)diazene-2,1-diyl]}dianiline involves its interaction with molecular targets such as enzymes and receptors. The diazene groups can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various cellular pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

21436-01-1

Molecular Formula

C24H20N6

Molecular Weight

392.5 g/mol

IUPAC Name

4-[[4-[4-[(4-aminophenyl)diazenyl]phenyl]phenyl]diazenyl]aniline

InChI

InChI=1S/C24H20N6/c25-19-5-13-23(14-6-19)29-27-21-9-1-17(2-10-21)18-3-11-22(12-4-18)28-30-24-15-7-20(26)8-16-24/h1-16H,25-26H2

InChI Key

XHMYPPBOMZPAFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=CC=C(C=C3)N)N=NC4=CC=C(C=C4)N

Origin of Product

United States

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